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Compound of Interest

Compound Name: Diethyl glutarate

Cat. No.: B7803786

Spectroscopic Data for Diethyl Glutarate: A
Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for diethyl
glutarate, a widely used chemical intermediate in various research and development
applications. The information presented herein is intended for researchers, scientists, and drug
development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following tables summarize the *H and 3C NMR
data for diethyl glutarate.

1H NMR Data

Table 1: *H NMR Chemical Shifts for Diethyl Glutarate
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

4,12 Quartet 4H -O-CH2-CHs

2.35 Triplet 4H -CO-CH2-CHa-

1.95 Quintet 2H -CH2-CH2-CH2-

1.25 Triplet 6H -O-CHz2-CHs

Solvent: CDCIs, Reference: Tetramethylsilane (TMS) at 0 ppm.

13C NMR Data

Table 2: 13C NMR Chemical Shifts for Diethyl Glutarate

Chemical Shift (ppm) Assighment
172.9 C=0

60.4 -O-CH2-CHs
33.7 -CO-CH2-CHz-
20.1 -CH2-CH2-CH2-
14.2 -O-CH2-CHs

Solvent: CDCls, Reference: CDCIs at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of diethyl glutarate shows characteristic
absorption bands for an ester.

Table 3: Characteristic IR Absorption Bands for Diethyl Glutarate
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Wavenumber (cm~?) Intensity Assignment

2982 Strong C-H stretch (alkane)
1736 Strong C=0 stretch (ester)
1175 Strong C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. Electron ionization (EIl) of diethyl glutarate results in
fragmentation of the molecule, providing valuable structural information. The molecular weight
of diethyl glutarate is 188.22 g/mol .[1]

Table 4: Major Fragment lons in the Mass Spectrum of Diethyl Glutarate

m/z Proposed Fragment
143 [M - OCH2CHs]*

115 [M - COOCH2CHs]*
114 [M - CH2COOCH2CHs]*

Fragmentation Pathway

The fragmentation of diethyl glutarate upon electron ionization follows characteristic pathways
for esters. The following diagram illustrates a plausible fragmentation pathway leading to the

major observed ions.
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Mass Spectrometry Fragmentation Pathway of Diethyl Glutarate

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy

A solution of diethyl glutarate was prepared in deuterated chloroform (CDCIsz) with
tetramethylsilane (TMS) added as an internal standard. Both *H and 13C NMR spectra were
recorded on a Bruker DPX-300 spectrometer operating at 300.1 MHz for *H and 75.5 MHz for
13C nuclei.[2] The data was processed using standard Fourier transform algorithms.

IR Spectroscopy
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The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin
liquid film of neat diethyl glutarate was prepared by placing a drop of the sample between two
potassium bromide (KBr) salt plates.[3] The spectrum was recorded over the range of 4000-
400 cm~1.[3]

Mass Spectrometry

The mass spectrum was obtained using a mass spectrometer equipped with an electron
ionization (EI) source.[4] The sample was introduced into the ion source, where it was
bombarded with electrons with an energy of 70 eV. The resulting positively charged fragments
were accelerated and separated by a mass analyzer to generate the mass spectrum.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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